molecular formula C6H8N2O3S B1582111 Ethyl 2-amino-4-hydroxythiazole-5-carboxylate CAS No. 72218-74-7

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Cat. No.: B1582111
CAS No.: 72218-74-7
M. Wt: 188.21 g/mol
InChI Key: NXHMKBKVEUWEGM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry and its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-hydroxythiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures. The resulting intermediate is then subjected to hydrolysis and subsequent cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHMKBKVEUWEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417818
Record name (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72218-74-7
Record name 72218-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to literature procedure (Baldwin, J. J., et al. J. Med. Chem. 1980, 23, 65-70.) from thiourea and diethyl bromomalonate. MS m/z 189 (m+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
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Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
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Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
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Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

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